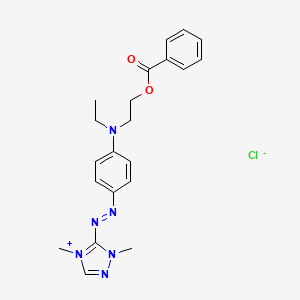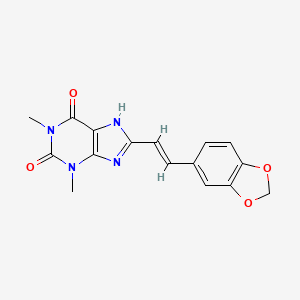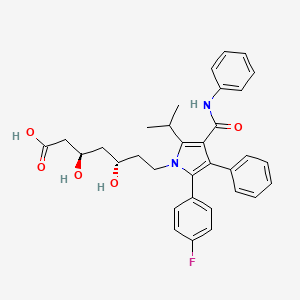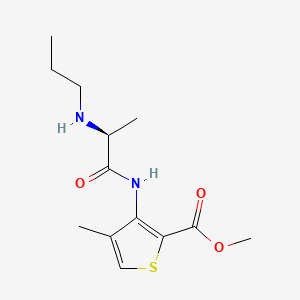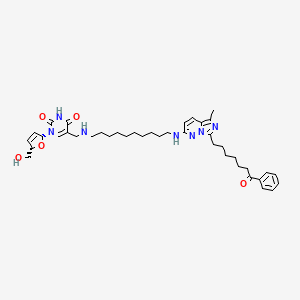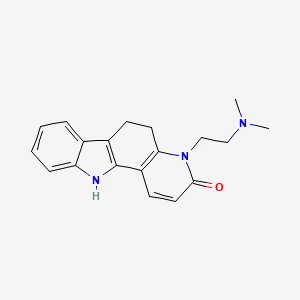![molecular formula C7H16N2NaO2+ B12777389 Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate: is a chemical compound with the molecular formula C7H16N2NaO2 and a molecular weight of 183.204 g/mol . It is also known by its systematic name, 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivs., chlorides, sodium salts . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate typically involves the reaction of 3-aminopropyl(dimethyl)amine with chloroacetic acid in the presence of sodium hydroxide . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions where the reactants are mixed in a controlled environment to ensure high yield and purity. The reaction mixture is then purified using techniques such as crystallization or distillation to obtain the final product .
化学反応の分析
Types of Reactions: Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides .
Major Products:
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
Chemistry: In chemistry, Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and organic synthesis due to its reactivity .
Biology: In biological research, this compound is used as a buffering agent and in the preparation of biological samples . It is also studied for its potential antimicrobial properties .
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems and as a pharmaceutical intermediate .
Industry: Industrially, this compound is used in the production of surfactants , detergents , and emulsifiers . It is also employed in the textile and cosmetic industries .
作用機序
The mechanism of action of Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate involves its interaction with cell membranes and proteins . The compound can disrupt cellular processes by altering the membrane permeability and affecting enzyme activity . It is believed to target specific molecular pathways involved in cell signaling and metabolism .
類似化合物との比較
- 3-[N,N-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]ammonium]propane-1-sulfonate
- 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivs., chlorides, sodium salts
Uniqueness: Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate is unique due to its amphiphilic nature , which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it highly versatile in various applications, from surfactants to biological research .
特性
分子式 |
C7H16N2NaO2+ |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate |
InChI |
InChI=1S/C7H16N2O2.Na/c1-9(2,5-3-4-8)6-7(10)11;/h3-6,8H2,1-2H3;/q;+1 |
InChIキー |
PCISSFHSQFJBNX-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(CCCN)CC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


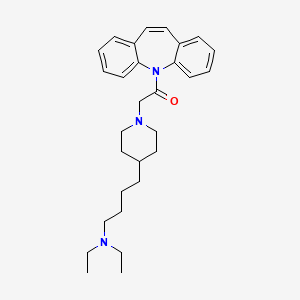
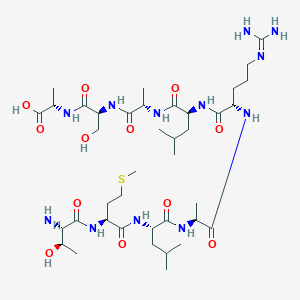
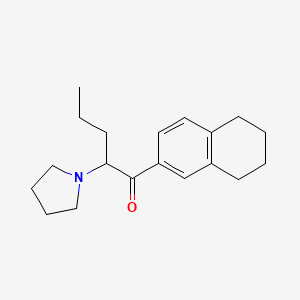
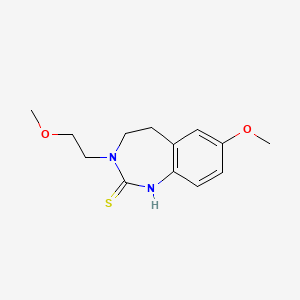
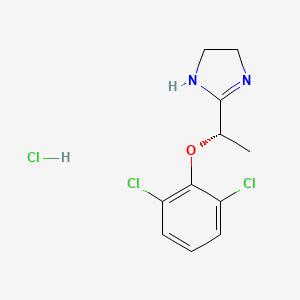
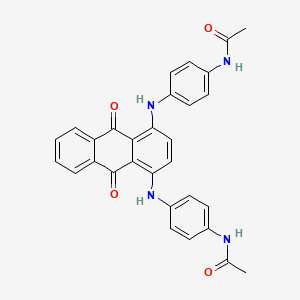
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)
![[(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777360.png)
